Product packaging for Allyl octanoate(Cat. No.:CAS No. 4230-97-1)

Allyl octanoate

Cat. No.: B1584829
CAS No.: 4230-97-1
M. Wt: 184.27 g/mol
InChI Key: PZGMUSDNQDCNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Allyl Esters in Organic Chemistry and Biochemistry

Allyl esters represent a significant class of organic compounds characterized by the presence of an allyl group (CH₂=CH-CH₂-) attached to a carboxylate. In the realm of organic synthesis, the allyl group serves as a versatile protecting group for carboxylic acids. acs.orgajol.info This is due to its relative stability under a variety of reaction conditions and the numerous methods available for its selective removal, often under mild conditions using transition metal catalysts like palladium. acs.orgajol.infoorganic-chemistry.org This strategic use of allyl esters is crucial in the multi-step synthesis of complex molecules, such as in the creation of O-glycopeptides. acs.org

From a biochemical perspective, allyl esters are recognized for their presence in various natural products and for their role as metabolic intermediates. industrialchemicals.gov.au The ester linkage is susceptible to hydrolysis by esterase enzymes, a fundamental reaction in biological systems. acs.org Research into the metabolism of aliphatic allyl esters, including allyl octanoate (B1194180), indicates they are hydrolyzed to allyl alcohol and the corresponding carboxylic acid. industrialchemicals.gov.au

Scope and Objectives of Research on Allyl Octanoate

This compound, also known as allyl caprylate, is a specific allyl ester that has garnered attention primarily for its sensory characteristics. thegoodscentscompany.comchemicalbook.com It is a colorless to pale yellow oily liquid with a distinct fruity aroma, often described as being similar to pineapple and banana. chemicalbook.comchembk.comfao.org This has led to its widespread use as a flavoring agent in food products and as a fragrance ingredient in cosmetics, perfumes, and detergents. thegoodscentscompany.comontosight.aicosmileeurope.eu

The primary research focus on this compound has been to characterize its physical and chemical properties, understand its sensory profile, and establish its applications in the flavor and fragrance industry. thegoodscentscompany.comchemicalbook.comnih.gov Studies have also investigated its synthesis, typically through the esterification of octanoic acid with allyl alcohol. chemicalbook.comchembk.com Furthermore, research has been conducted to assess its metabolic fate. industrialchemicals.gov.au

Chemical Profile of this compound

This compound is an organic compound with the systematic IUPAC name prop-2-enyl octanoate. nih.gov It is also commonly referred to as allyl caprylate. chemicalbook.com The compound is classified as a fatty acid ester. nih.gov

Interactive Data Table of Chemical Identifiers

IdentifierValue
CAS Number 4230-97-1 thegoodscentscompany.comnih.gov
Molecular Formula C₁₁H₂₀O₂ thegoodscentscompany.comnih.govbldpharm.com
Molecular Weight 184.28 g/mol chemicalbook.comontosight.ai
IUPAC Name prop-2-enyl octanoate nih.gov
SMILES CCCCCCCC(=O)OCC=C nih.gov
InChIKey PZGMUSDNQDCNAG-UHFFFAOYSA-N nih.gov

Interactive Data Table of Physical and Chemical Properties

PropertyValue
Appearance Colorless to pale yellow oily liquid chembk.comfao.orgnih.gov
Odor Fruity, pineapple-like, waxy thegoodscentscompany.comchemicalbook.comventos.com
Boiling Point 222 °C at 760 mmHg thegoodscentscompany.comfao.org
Density Approximately 0.872 - 0.884 g/mL at 20°C nih.govventos.com
Refractive Index Approximately 1.432 - 1.434 at 20°C thegoodscentscompany.comnih.gov
Solubility Insoluble in water; soluble in ethanol (B145695) and oils chemicalbook.comontosight.ainih.gov
Flash Point 78.89 °C (174.00 °F) thegoodscentscompany.com
Vapor Pressure 0.054 mmHg at 25 °C (estimated) thegoodscentscompany.com

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the direct esterification of octanoic acid (also known as caprylic acid) with allyl alcohol. chemicalbook.comchembk.com This reaction is typically catalyzed by an acid, such as naphthalene-β-sulfonic acid, and often involves an azeotropic distillation with a solvent like benzene (B151609) to remove the water formed during the reaction, driving the equilibrium towards the product. chemicalbook.comchembk.com

An alternative approach involves a transesterification reaction. One patented process describes reacting allyl acetate (B1210297) with a methyl or ethyl ester of the carboxylic acid in the presence of a metal alkoxide catalyst. google.com This method is noted for producing high-purity allyl esters. google.com Another process for preparing alkylcarboxylic allyl esters involves reacting an alkylcarboxylic acid with allyl alcohol in the presence of a catalyst acid, where an alkylcarboxylic allyl ester is added at the beginning of the reaction to act as the solvent and avoid the need for other water-entraining solvents. google.com

Applications in Industry

The predominant application of this compound is in the flavor and fragrance industry. thegoodscentscompany.comontosight.ai Its powerful and pleasant fruity aroma makes it a valuable component in the formulation of pineapple, banana, and other tropical fruit-like scents for a variety of products. chemicalbook.comventos.com

Flavoring Agent: It is used as a synthetic flavoring agent in foods such as candies, baked goods, beverages, and dessert gels. chemicalbook.comontosight.aifda.gov

Fragrance Ingredient: In the fragrance sector, it is incorporated into perfumes, soaps, detergents, creams, and lotions to impart a fruity note. thegoodscentscompany.comcosmileeurope.euresearchgate.net

Research Findings

Recent research continues to explore various facets of allyl esters. Studies have focused on developing more efficient and environmentally friendly methods for the deprotection of allyl esters, which is a crucial step in organic synthesis where they are used as protecting groups. acs.orgajol.info For instance, a method using a cobalt(II)/TBHP/(Me₂SiH)₂O catalytic system has been developed for the efficient removal of the allyl protecting group. acs.org

In the context of its application, research has investigated the insecticidal properties of this compound and other allyl esters. researchgate.net One study explored the lethal and sublethal effects of several allyl esters, including this compound, on different insect pests, suggesting a potential role in pest control. researchgate.net

Metabolic studies have shown that allyl esters like this compound are hydrolyzed in the body. industrialchemicals.gov.au In vitro studies using rat pancreatic preparations demonstrated the enzymatic hydrolysis of this compound. industrialchemicals.gov.au The resulting products, allyl alcohol and octanoic acid, are then further metabolized. industrialchemicals.gov.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1584829 Allyl octanoate CAS No. 4230-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4H,2-3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGMUSDNQDCNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063370
Record name Allyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid with a fruity odour and winey undertone
Record name Allyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

87.00 to 88.00 °C. @ 5.50 mm Hg
Record name 2-Propenyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in glycerol & water, slightly soluble in propylene glycol, and soluble in ethanol and fixed oils
Record name Allyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.872-0.880
Record name Allyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4230-97-1
Record name Allyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4230-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004230971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl octanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17ZH17CKME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Propenyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Allyl Octanoate

Conventional Esterification Routes

Traditional synthesis of allyl octanoate (B1194180) relies on the principles of Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This method involves the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Optimization of Reaction Conditions and Catalyst Systems (e.g., Acid Catalysis)

Optimizing the synthesis of allyl octanoate is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters for optimization include the choice of catalyst, the molar ratio of reactants, reaction temperature, and the method of water removal. masterorganicchemistry.comgoogle.com

Catalyst Systems: Strong acids are the most common catalysts for this esterification. masterorganicchemistry.com Examples include:

Sulfuric Acid (H₂SO₄): A widely used, effective, and inexpensive catalyst. masterorganicchemistry.com

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often preferred as it is considered less corrosive and can lead to fewer side reactions compared to sulfuric acid. google.com

Naphthalene-β-sulfonic acid: Another effective acidic catalyst used in the synthesis of this compound. chemicalbook.com

The reaction mechanism involves the protonation of the carbonyl oxygen of octanoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of allyl alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the final ester. masterorganicchemistry.com

Reaction Conditions: A significant challenge in Fischer esterification is that the reaction is an equilibrium. masterorganicchemistry.com To achieve high conversion rates, the equilibrium must be shifted towards the products. A common strategy is to use a water entrainer, such as toluene (B28343) or hexane, which forms an azeotrope with water and allows for its removal via a Dean-Stark apparatus. google.com However, the use of these solvents can complicate the purification process and may have a negative sensory impact on the final product. google.com

An innovative approach to optimization involves conducting the reaction without an additional solvent. google.com In one patented process, the alkylcarboxylic allyl ester product itself is added to the reaction mixture at the beginning. This helps to form a heterogeneous mixture from which water can be more easily removed. google.com Another process improvement involves adding diallyl ether, a common byproduct of the reaction, to the mixture to act as the azeotropic agent, simplifying downstream separation. google.com The molar ratio of reactants is also a key variable; using an excess of one reactant, typically the less expensive allyl alcohol, can help drive the reaction to completion. masterorganicchemistry.comgoogle.com

Table 1: Catalyst and Condition Optimization in Conventional Synthesis
CatalystReactantsKey Optimization StrategyReference
p-Toluenesulfonic AcidOctanoic Acid, Allyl AlcoholUse of n-hexane as a water entrainer with a 5-fold excess of allyl alcohol. google.com
Naphthalene-β-sulfonic acidCaprylic Acid, Allyl AlcoholEsterification in benzene (B151609) to facilitate water removal. chemicalbook.com
Acid CatalystAlkylcarboxylic Acid, Allyl AlcoholAddition of the final ester product at the start of the reaction to avoid the use of a separate water-entraining solvent. google.com
Not specifiedCarboxylic Acid, Allyl AlcoholUse of diallyl ether as an azeotrope former to suppress its formation as a side product and aid water removal. google.com

Enzymatic Synthesis Approaches

As an alternative to conventional chemical methods, enzymatic synthesis offers a greener and more specific route to producing flavor and fragrance esters like this compound. These methods operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com Lipases (EC 3.1.1.3) are the most prominent class of enzymes used for this purpose due to their ability to catalyze esterification and transesterification reactions. researchgate.net

Lipase-Catalyzed Transesterification for this compound Production

Enzymatic synthesis of this compound can be achieved via direct esterification or, more commonly, transesterification (also known as alcoholysis). In transesterification, an existing ester (an acyl donor) reacts with an alcohol (allyl alcohol) to form a new ester (this compound). mdpi.com A common and effective acyl donor for this process is vinyl octanoate. The use of vinyl esters is particularly advantageous because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed. This makes the reaction effectively irreversible, leading to high product yields. researchgate.net

Several lipases have demonstrated high efficacy in catalyzing these reactions. Candida antarctica lipase (B570770) B (CAL-B), often used in its immobilized form as Novozym 435, is one of the most versatile and widely applied biocatalysts for aminolysis and transesterification reactions. researchgate.netdoi.org The reaction follows a "ping-pong bi-bi" mechanism, where the lipase first reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing the first product, before reacting with the second substrate (allyl alcohol) to form the final ester and regenerate the free enzyme. doi.org

Biocatalyst Immobilization and Reactor Design Considerations

For industrial-scale enzymatic synthesis, the use of free enzymes in solution is often impractical due to difficulties in separating the catalyst from the reaction medium for reuse. academie-sciences.fr Enzyme immobilization, which confines the enzyme onto or within a solid support material, is a crucial technology that overcomes this limitation. academie-sciences.frnih.gov Immobilization enhances the stability of the enzyme, allows for easy recovery and recycling, and makes the process more cost-effective. mdpi.comnih.gov

Immobilized lipases, such as Lipozyme® RM IM from Rhizomucor miehei or Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are commercially available and widely used. scielo.brscielo.br The choice of support material and immobilization technique can significantly impact the enzyme's activity, stability, and performance. mdpi.com

Table 2: Biocatalysts and Reactor Systems for Ester Synthesis
Biocatalyst (Lipase)Reaction TypeKey Features & Reactor DesignReference
Candida antarctica Lipase B (CAL-B) / Novozym 435TransesterificationHighly effective with vinyl octanoate as an acyl donor. Used in dynamic kinetic resolution. researchgate.net
Lipozyme® RM IM (from Rhizomucor miehei)Direct EsterificationUsed in a continuous packed-bed bioreactor for pentyl octanoate synthesis. Stability is temperature-dependent. scielo.brscielo.br
Lipozyme® TL IM (from Thermomyces lanuginosus)EsterificationImmobilized by ionic adsorption onto silicate (B1173343) supports for use in flow biocatalysis. academie-sciences.fr
Lipase from Mucor sp.EsterificationImmobilized on Amberlite IRC 50 for flavor synthesis in an organic medium (cyclohexane). scielo.br

Mechanoenzymatic Synthesis Methods in Unconventional Systems

A novel and highly promising frontier in biocatalysis is the use of mechanoenzymatic methods, which combine mechanical energy (e.g., ball milling) with enzyme catalysis. acs.org This solvent-free or low-solvent approach offers significant advantages, including dramatically reduced reaction times, lower energy consumption, and simplified downstream processing compared to conventional heating and stirring methods. acs.orgrsc.org

In a typical mechanoenzymatic setup, the reactants and the immobilized enzyme (e.g., Novozym 435) are placed in a milling vessel with grinding media (e.g., stainless steel or glass beads). The high-energy collisions generated during milling facilitate substrate-enzyme interactions and accelerate the reaction. acs.orgrsc.org Research on the synthesis of sugar esters using this technique has demonstrated a significant increase in productivity—up to six times higher—compared to standard methods. acs.org This approach holds tremendous potential for the synthesis of this compound, offering a more sustainable and efficient manufacturing process by eliminating bulk solvents and reducing energy inputs. acs.org

Advanced Synthetic Strategies for Allyl Ester Analogues

The synthesis of allyl esters, including this compound, has evolved to incorporate more sustainable and efficient methodologies. These advanced strategies often utilize bio-renewable feedstocks or novel catalytic systems to create complex and functionalized molecules. The following sections detail specific synthetic routes that exemplify modern approaches to producing allyl esters and their analogues.

Synthesis from Glycerol (B35011) as a Bio-renewable Precursor

A significant advancement in the synthesis of allyl esters of fatty acids involves the use of glycerol as a starting material. nih.govacs.orgcapes.gov.br This method is particularly noteworthy as it leverages a surplus by-product from the biodiesel industry, enhancing the sustainability of the process. researchgate.net The synthesis is accomplished through a novel two-step procedure that circumvents the direct use of allyl alcohol. nih.govacs.orgcapes.gov.br

In the first step, a mixture of glycerol, a fatty acid (such as octanoic acid to produce this compound), and chlorotrimethylsilane (B32843) is heated in a solvent-free medium. nih.govacs.org This reaction is typically conducted at 80°C for 48 hours. nih.govacs.orgcapes.gov.br The resulting crude compound is then processed in the second step. Here, it is dissolved in a solvent like butanone and heated at a higher temperature (e.g., 115°C) in the presence of sodium iodide (NaI). nih.govacs.orgcapes.gov.br This initiates a tandem Finkelstein rearrangement-elimination reaction, which ultimately yields the desired allyl ester in moderate to high yields. nih.govacs.org

Another approach for producing allyl compounds from glycerol is through deoxydehydration (DODH). google.com This method can be assisted by carboxylic acids, such as methanoic acid, and conducted at high temperatures (200-370°C). google.com The process can yield a mixture of allyl alcohol and the corresponding allyl ester (e.g., allyl formate (B1220265) when using methanoic acid). google.com

StepReagents & ConditionsProductYield
Step 1 (Esterification) Glycerol, Fatty Acid, Chlorotrimethylsilane; 80°C, 48h, solvent-freeCrude Intermediate-
Step 2 (Rearrangement/Elimination) Crude Intermediate, Sodium Iodide (NaI), Butanone; 115°CAllyl EsterModerate to High

Table 1: Summary of the two-step synthesis of allyl esters from glycerol.

Bifunctional Allylic Compounds Synthesis via Cyclopropene (B1174273) Intermediates

An advanced strategy for creating uncommon bifunctional allylic derivatives involves the use of cyclopropenes as functionalized allyl synthons. uniovi.esnih.gov This method allows for the synthesis of molecules containing both a silane (B1218182) and an alcohol moiety within the same allylic framework. uniovi.es The core of this transformation is the coupling of hydrosilanes with substituted and functionalized cyclopropenes, a reaction catalyzed by Rhodium(II) complexes. uniovi.esnih.gov

The Rhodium(II) catalyst facilitates a regioselective rearrangement of the cyclopropene to form a vinyl carbene intermediate. uniovi.esresearchgate.net This highly reactive intermediate readily undergoes an insertion reaction into the Si-H bond of the hydrosilane. uniovi.esnih.gov The entire process proceeds with complete atom economy. uniovi.es This methodology has a remarkably broad scope and can even be adapted for intramolecular reactions to produce cyclic O-Si-linked compounds or to synthesize bifunctional allyl amines. uniovi.es For instance, reacting various cyclopropenes derived from aldehydes with hydrosilanes like dimethylphenylsilane (B1631080) can produce the corresponding bifunctional allylic compounds in yields ranging from 59% to 92%. uniovi.es

Cyclopropene PrecursorHydrosilaneCatalystProduct TypeYield (%)
Acrolein-derived cyclopropeneDimethylphenylsilaneRhodium(II) catalystBifunctional Allylic Silane/Alcohol59
Primary alkyl-substituted cyclopropeneDimethylphenylsilaneRhodium(II) catalystBifunctional Allylic Silane/Alcohol71-92

Table 2: Examples of bifunctional allylic compound synthesis using cyclopropene intermediates. uniovi.es

Reactive Coalescing Agent Synthesis from Vegetable Oils

Allyl esters of fatty acids, such as this compound, can be synthesized from vegetable oils for application as reactive coalescing agents in waterborne latex systems. researchgate.net These agents are designed to reduce the minimum film-forming temperature (MFT) of a latex and then become an integral part of the final coating through a chemical reaction, minimizing the emission of volatile organic compounds (VOCs). researchgate.netgoogle.com

The synthesis can be achieved through the esterification of a fatty acid derived from vegetable oil with an allylic alcohol. researchgate.net The presence of conjugated double bonds in the final allyl fatty acid derivative is crucial for the autoxidative drying mechanism of the latex. researchgate.net These synthesized allyl esters act as non-volatile plasticizers that can undergo autoxidative crosslinking. researchgate.net Other related approaches involve the epoxidation of fatty acid esters derived from vegetable oils to create reactive diluents that can also function as coalescing aids. google.com These epoxidized esters of vegetable oil fatty acids can be incorporated into various polymer systems, including latex paints and epoxy resins. google.com

Raw Material SourceSynthesis ProcessProductApplication
Vegetable Oil (e.g., Soybean, Sunflower)Esterification with Allyl AlcoholAllyl Fatty Acid DerivativesReactive Coalescing Agent
Vegetable Oil Fatty AcidsEpoxidationEpoxidized Fatty Acid EstersReactive Diluent, Coalescing Aid

Table 3: Synthesis of reactive coalescing agents from vegetable oil derivatives. researchgate.netgoogle.com

Reactivity Mechanisms and Chemical Transformations of Allyl Octanoate

Hydrolytic Pathways and Ester Cleavage Mechanisms

The ester linkage in allyl octanoate (B1194180) is a primary site for hydrolytic cleavage, a reaction that can be initiated both enzymatically and through chemical means.

Enzymatic Hydrolysis Kinetics in Biological Systems (e.g., Pancreatic Preparations)

In biological systems, particularly in the presence of pancreatic enzymes, allyl octanoate undergoes rapid enzymatic hydrolysis. industrialchemicals.gov.au This process is a critical step in its metabolism. Studies on structural analogues like allyl heptanoate (B1214049) and allyl nonanoate (B1231133) in rat pancreatic preparations have shown that the rate of enzymatic hydrolysis is not significantly diminished by increasing the straight-chain length of the carboxylic acid moiety when compared to allyl hexanoate (B1226103). industrialchemicals.gov.au

Upon hydrolysis, this compound is cleaved into allyl alcohol and octanoic acid. industrialchemicals.gov.au In rats, this enzymatic hydrolysis occurs in the intestine, liver, and other tissues. oecd.org The liberated allyl alcohol is then primarily oxidized in the liver by alcohol dehydrogenase (ADH) to form acrolein, a highly reactive aldehyde. oecd.org Acrolein is further oxidized by aldehyde dehydrogenase (ALDH) to acrylic acid. oecd.org This metabolic pathway is central to the toxicokinetics of allyl esters. industrialchemicals.gov.auoecd.org

The enzymatic hydrolysis is a prerequisite for the observed hepatotoxicity of allyl esters, as pretreatment with carboxylesterase inhibitors has been shown to significantly reduce this toxicity. oecd.org The general mechanism for B-esterase kinetics involves the formation of an enzyme-substrate complex, followed by acylation of the enzyme and subsequent deacylation to release the carboxylic acid product. soton.ac.uk

Table 1: Hydrolysis Data for Allyl Esters in Rat Pancreatic Preparations

Compound Hydrolysis Rate Comparison Reference
Allyl Heptanoate Similar to Allyl Hexanoate industrialchemicals.gov.au
This compound Similar to Allyl Hexanoate industrialchemicals.gov.au

Chemical Hydrolysis in Diverse Media

This compound can also be hydrolyzed under non-enzymatic conditions. In acidic environments, such as the stomach, the ester linkage can be cleaved. industrialchemicals.gov.au This acid-catalyzed hydrolysis yields the same products as enzymatic hydrolysis: allyl alcohol and the corresponding carboxylic acid. industrialchemicals.gov.au The process is part of the broader reactivity of esters, which can be hydrolyzed in both acidic and basic aqueous media.

Allylic Reactivity in Organic Synthesis

The allyl group in this compound is a versatile functional group that can be exploited in a variety of organic synthesis reactions. It is used in the synthesis of pharmaceuticals and other chemical substances. indiamart.comchemicalbull.com

Exploitation of the Allylic Moiety in Complex Molecule Construction

The allylic moiety is a valuable building block in the synthesis of more complex molecules. nih.gov For instance, the direct oxidative coupling of terminal olefins with carboxylic acids, a reaction relevant to the formation of allylic esters, provides a streamlined route to complex structures that might otherwise require multiple steps. nih.gov This C-H oxidation method offers a powerful alternative to traditional multi-step sequences that often involve pre-oxidized starting materials. nih.gov

Oxidative Cleavage Mechanisms of Allyl Ethers and Esters

The carbon-carbon double bond within the allyl group makes it susceptible to oxidative cleavage. Methods have been developed for the oxidative cleavage of allyl ethers to their corresponding aldehydes using an oxoammonium salt. rsc.org This reaction proceeds readily under mild heating in a biphasic solvent system. rsc.org While this specific example pertains to allyl ethers, the principle of oxidizing the allylic position is a key transformation for this class of compounds. Photochemically activated molybdenum tetrahydride has also been shown to react with allylic esters, leading to the cleavage of the allyl-oxygen bond. psu.edu

Metal-Catalyzed Allylic Functionalization Reactions

The allylic position of allyl esters is a prime target for metal-catalyzed functionalization. Palladium-catalyzed allylic substitution is a well-established and invaluable tool in the construction of complex molecules. rsc.org An alternative and more atom-economical approach is the direct functionalization of allylic C-H bonds of unactivated alkenes, which avoids the need for pre-functionalization of the substrate. rsc.org

Catalytic amounts of palladium or ruthenium complexes can be used to deprotect allyl esters under very mild conditions. acsgcipr.org This is particularly useful for polyfunctional molecules where selective deprotection is required. acsgcipr.org The mechanism involves the binding of the allyl ester to the metal catalyst, leading to the expulsion of the carboxylate anion and the formation of a coordinated π-allyl cation, which can then react with a nucleophile. acsgcipr.org

Dirhodium tetracarboxylate catalysts, in the presence of ligands like Xantphos, have also been shown to catalyze reactions involving allylic alkylation. chemrxiv.org This system can facilitate a multicomponent reaction involving a carbene insertion and an allylic alkylation relay. chemrxiv.org The reactivity stems from the dissociation of an octanoate bridge from the dirhodium catalyst, which allows for an oxidative addition with the Rh(II) catalyst to form a dirhodium-η1-allyl species. chemrxiv.org

Recent advances have also highlighted the utility of Group IX metals (Co, Rh, Ir) in catalyzing intermolecular allylic C-H functionalization reactions, offering complementarity to palladium-catalyzed methods. rsc.org

Dirhodium(II)-Catalyzed Allylic Alkylation Mechanisms

The allylic alkylation of nucleophiles using this compound as an electrophile is a challenging transformation for dirhodium(II) catalysts, as the oxidative addition required to activate the allylic substrate is generally unfavorable for Rh(II) centers. nih.gov However, recent advancements have established a novel relay catalytic process that successfully incorporates allylic compounds into multicomponent reactions. nih.govacs.org

This mechanism typically involves a three-component reaction between a nucleophile (such as an amine or a phenol), a diazo compound, and an allylic substrate like this compound. nih.govnih.govorganic-chemistry.org The process is initiated by the dirhodium(II) catalyst, such as dirhodium octanoate (Rh₂(Oct)₄), reacting with the diazo compound to form a rhodium carbenoid intermediate. sioc-journal.cnthieme-connect.com This highly reactive species then undergoes insertion into an X–H bond (e.g., an N–H or C–H bond) of the nucleophile. organic-chemistry.orgchemrxiv.org

Role of Ligands in Catalytic Cycle Modulation (e.g., Xantphos)

The success of the dirhodium(II)-catalyzed allylic alkylation is critically dependent on the presence of a modifying ligand, with Xantphos being a prominent example. sioc-journal.cnsioc-journal.cn The introduction of allylic electrophiles into Rh(II)-catalyzed multicomponent reactions has been a formidable challenge. nih.govresearchgate.net The combination of a dirhodium(II) carboxylate catalyst with the bidentate phosphine (B1218219) ligand Xantphos creates a unique catalytic system with novel reactivity. acs.orgresearchgate.net

Mechanistic studies, combining computational (DFT) and experimental (in-situ NMR, cyclic voltammetry) methods, have elucidated the crucial role of Xantphos. chemrxiv.orgresearchgate.netchemrxiv.org The coordination of Xantphos to the dirhodium core modifies the catalyst's structure and electronic properties. nih.govchemrxiv.org This modification is believed to enable the dissociation of one of the bridging octanoate ligands from the dirhodium center. chemrxiv.orgchemrxiv.org This structural change facilitates the previously elusive oxidative addition of the allylic substrate to the Rh(II) catalyst, leading to the formation of a key dirhodium-η¹-allyl intermediate. chemrxiv.orgchemrxiv.org

The formation of this allyl-rhodium species is a pivotal step that activates the allyl group for subsequent nucleophilic attack. researchgate.net Xantphos, therefore, acts as a crucial modulator, tuning the catalytic properties of the dirhodium complex to promote the desired allylic alkylation pathway while suppressing potential side reactions like cyclopropanation. organic-chemistry.org The choice of Xantphos is critical; its specific bite angle and electronic properties are thought to be key to stabilizing the necessary intermediates in the catalytic cycle. nih.govsioc-journal.cn

Table 1: Role of Xantphos in Dirhodium(II)-Catalyzed Allylic Alkylation

Feature Description Reference
Catalyst Modification Xantphos coordinates to the dirhodium(II) core, altering its electronic properties and reactivity. nih.govacs.org
Enabling Oxidative Addition Ligation by Xantphos facilitates the dissociation of a bridging octanoate ligand, allowing for the oxidative addition of the allyl substrate to the Rh(II) center. chemrxiv.orgchemrxiv.org
Intermediate Formation Leads to the formation of a previously unobserved dirhodium-η¹-allyl species, which is the key electrophilic intermediate. chemrxiv.orgchemrxiv.org
Pathway Selectivity The modified catalyst selectively promotes the allylic alkylation pathway over competing side reactions. organic-chemistry.org
Criticality The presence of Xantphos is essential for the catalytic cycle to proceed efficiently; without it, the allylic alkylation is not observed. sioc-journal.cnsioc-journal.cn

Polymerization Behavior and Mechanisms

This compound, as an unsaturated fatty acid ester, can participate in polymerization reactions, either with itself or with other monomers, and can form crosslinked networks through specific chemical mechanisms.

Homopolymerization and Copolymerization Studies

The polymerization of allyl esters of fatty acids, including this compound, has been investigated. Studies indicate that the homopolymerization of these monomers generally results in a low degree of polymerization. researchgate.net This behavior is characteristic of many allyl compounds due to the stability of the allylic radical, which can lead to chain transfer reactions that terminate polymer growth prematurely.

However, these allyl-functional monomers can be effectively used in copolymerization reactions. For instance, copolymerization of allyl-functional monomers with other monomers like vinyl chloride has been reported. researchgate.net In the broader context of functional polymers, allyl groups are often incorporated into polymer backbones, such as polycarbonates or polyesters, through the ring-opening polymerization of allyl-functionalized cyclic monomers. rsc.org These incorporated allyl groups then serve as sites for post-polymerization modification or crosslinking rather than participating directly in high-molecular-weight chain growth.

Crosslinking Mechanisms in Functional Polymer Systems (e.g., Autoxidative Crosslinking)

A key feature of polymers or resins containing unsaturated ester moieties, such as those derived from this compound, is their ability to undergo crosslinking upon exposure to air. This process, known as autoxidative crosslinking or "drying," is a free-radical chain reaction responsible for the curing of materials like alkyd paints and drying oils. researchgate.netebrary.net The presence of the allyl group in this compound provides the necessary site for this mechanism to occur. rsc.org

The autoxidation mechanism proceeds through three main stages:

Initiation: The process begins with the abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position). This is the most favorable position for hydrogen abstraction due to the resonance stabilization of the resulting allyl radical. rsc.orghelsinki.fi This step can be accelerated by catalysts, often metal salts called driers (e.g., cobalt octoate). ebrary.net

Propagation: The polymer alkyl radical (R•) rapidly reacts with atmospheric oxygen (O₂) to form a peroxyl radical (ROO•). researchgate.net This peroxyl radical can then abstract a hydrogen atom from another unsaturated chain, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction. ebrary.nethelsinki.fi

Crosslinking (Termination): The network structure forms through the termination of these radical chains. This occurs via the recombination of two radicals (R•, RO•, or ROO•) or by the addition of a radical to a double bond on an adjacent polymer chain, leading to the formation of stable C-C or C-O-C crosslinks. ebrary.net This process transforms the liquid resin into a solid, crosslinked film. researchgate.net

Table 2: Stages of Autoxidative Crosslinking

Stage Key Chemical Events Result Reference
Initiation Abstraction of an allylic hydrogen atom. Formation of a resonance-stabilized allyl radical (R•). ebrary.netrsc.org
Propagation Rapid reaction of R• with O₂ to form a peroxyl radical (ROO•). ROO• abstracts H from another chain to form a hydroperoxide (ROOH) and a new R•. Propagation of the radical chain and formation of hydroperoxides. researchgate.nethelsinki.fi
Crosslinking Recombination of various radical species (e.g., R• + R•) or addition of radicals across double bonds of other chains. Formation of a stable, crosslinked polymer network. researchgate.netebrary.net

Spectroscopic and Chromatographic Characterization in Research

Advanced Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for isolating and identifying volatile compounds like allyl octanoate (B1194180) from various matrices, including food products and essential oils. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of allyl octanoate. researchgate.netgcms.cz In this method, the volatile compound is vaporized and separated from other components in a long, thin capillary column within a gas chromatograph. The retention time, the time it takes for the compound to travel through the column, is a key characteristic used for its initial identification. For instance, in one analysis, this compound had a retention time of 19.22 minutes. diabloanalytical.com

Following separation by GC, the molecules enter a mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule into a predictable pattern of charged ions. The resulting mass spectrum serves as a molecular fingerprint. The mass-to-charge ratio (m/z) of these fragments is plotted against their relative abundance. For this compound, the most abundant fragment ions are typically observed at m/z values of 57, 41, 127, 55, and 43. nih.gov The unique fragmentation pattern allows for unambiguous identification and can also be used for quantitative analysis, determining the concentration of this compound in a sample. embrapa.brnih.govresearchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater separation power for complex samples, enabling the quantification of numerous volatile compounds, including esters like this compound. embrapa.br

GC-MS Data for this compound
ParameterValueReference
Retention Time (min)19.22 diabloanalytical.com
Top 5 Fragment Ions (m/z)57, 41, 127, 55, 43 nih.gov

Stir bar sorptive extraction (SBSE) is a solventless sample preparation technique used to extract and concentrate organic compounds like this compound from aqueous samples. nih.gov This method utilizes a magnetic stirring rod coated with a sorptive polymer, most commonly polydimethylsiloxane (B3030410) (PDMS). nih.govcsic.es As the stir bar rotates in the sample, analytes partition from the sample matrix into the PDMS coating. nih.gov

The efficiency of SBSE is influenced by the partitioning coefficient of the analyte between the PDMS and the sample, which is similar to the octanol-water partitioning coefficient. nih.gov This makes it particularly effective for non-polar and medium-polarity compounds. nih.gov After extraction, the stir bar is removed, and the enriched analytes are thermally desorbed and introduced into a GC-MS system for analysis. csic.esmagtech.com.cn SBSE is valued for its simplicity, high sensitivity, and environmentally friendly nature, as it minimizes the use of organic solvents. nih.govcsic.esmagtech.com.cn This technique has been successfully applied to the analysis of flavor compounds in foods and beverages. researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure of this compound and can be used to follow the progress of its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. tesisenred.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present. The protons of the allyl group appear in the characteristic olefinic region, while the protons of the octanoate chain are found in the aliphatic region. chemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm).

Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule, confirming the presence of the ester carbonyl group, the double bond of the allyl group, and the saturated carbon chain. researchgate.net NMR can also be used to monitor the synthesis of allyl esters, observing the disappearance of reactant signals and the appearance of product signals over time. researchgate.net

¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)
AssignmentChemical Shift (ppm)Reference
-CH=CH₂5.90 chemicalbook.com
-CH=CH5.33, 5.22 chemicalbook.com
-O-CH ₂-CH=CH₂4.573 chemicalbook.com
-C(=O)-CH ₂-2.32 chemicalbook.com
-(CH₂)₅-1.63, 1.47-1.11 chemicalbook.com
-CH₃0.88 chemicalbook.com

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. researchgate.net The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations (stretching and bending) of its chemical bonds.

The FT-IR spectrum of this compound will show a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration. Other key absorptions include those for the C-O stretching of the ester, the =C-H stretching of the alkene, and the C-H stretching of the alkane chain. researchgate.netresearchgate.net The presence and position of these absorption bands provide clear evidence for the structure of this compound. This technique is also valuable for monitoring the synthesis of allyl esters by observing the appearance of the characteristic ester carbonyl band. researchgate.net

Key FT-IR Absorption Bands for Allyl Esters
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=O (Ester)Stretching~1740 researchgate.net
C-H (Unsaturated)Stretching~3088, 3009 researchgate.net
C-H (Saturated)Stretching~2920, 2855 researchgate.net
CH=CH₂ (Allyl)Out-of-plane deformation~989, 930 researchgate.net

As mentioned in the GC-MS section, mass spectrometry provides a distinct fragmentation pattern for this compound. nih.gov When the molecule is ionized in the mass spectrometer, it breaks apart in a predictable manner. The analysis of these fragmentation pathways provides structural information that complements the molecular ion data.

Cyclic Voltammetry for Electrochemical Characterization of Reaction Intermediates

While direct studies on the cyclic voltammetry of this compound are not extensively documented in publicly available research, the electrochemical behavior of the broader class of allyl esters has been investigated, providing valuable insights into the potential reaction intermediates of this compound. Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules and to probe the mechanisms of electron transfer reactions.

In the context of allyl esters, CV has been employed to understand their reductive cleavage and participation in coupling reactions. For example, studies on the electrochemical carboxylation of allyl esters with carbon dioxide have utilized CV to determine the reduction potentials of the substrates rsc.org. The reduction potential of an allyl ester is influenced by its specific structure, including the nature of the leaving group and any substituents on the allyl moiety rsc.org.

Research on the iron-catalyzed electrochemical allylation of carbonyl compounds with allylic acetates demonstrates that electrochemical methods can generate allylic anions as reactive intermediates rsc.orgdergipark.org.tr. Although this study focuses on allyl acetate (B1210297), the principle can be extended to other allyl esters like this compound. The electrochemical reduction of the allyl ester, often facilitated by a catalyst, leads to the cleavage of the C-O bond and the formation of a transient allyl anion or a related organometallic intermediate.

Furthermore, CV studies on the electrochemical reduction of various unsaturated esters have been conducted to determine parameters such as diffusion coefficients and standard electron-transfer rate coefficients dergipark.org.tr. These studies highlight that the electrochemical properties are intrinsic to the molecular structure. For instance, the reduction potential of an allyl ester is a key parameter that determines the feasibility of its electrochemical transformation. CV measurements for some allyl esters have shown irreversible reduction waves, with the potential depending on the molecular structure and the solvent system used rsc.org.

In a typical CV experiment involving an allyl ester, the potential is scanned, and the resulting current is measured. The appearance of a reduction peak would indicate the potential at which the allyl ester accepts an electron, initiating the formation of a radical anion intermediate. This intermediate can then undergo further reactions, such as bond cleavage to form an allyl radical and a carboxylate anion, or it might be further reduced to an allyl anion. The stability and subsequent reactivity of these intermediates are crucial in determining the final products of an electrochemical reaction and can be inferred from the features of the cyclic voltammogram.

Therefore, while specific CV data for this compound is not provided, the existing literature on related allyl esters suggests that CV is a highly relevant technique for characterizing its electrochemical behavior and the transient intermediates that would form during its electrochemical reactions.

Molecular Mechanisms of Toxicity and Biotransformation

Metabolic Pathways and Metabolite Formation

The metabolism of allyl octanoate (B1194180) can be dissected into the distinct fates of its two constituent parts: the allyl group and the octanoic acid moiety. The allyl group undergoes a toxification pathway, whereas the octanoic acid is processed through standard fatty acid metabolism.

Enzymatic Hydrolysis to Allyl Alcohol in Vivo

Upon administration, allyl esters like allyl octanoate are rapidly hydrolyzed by various esterases present in the body. While specific data for this compound is limited, studies on similar allyl esters, such as allyl acetate (B1210297) and allyl hexanoate (B1226103), provide a clear model for its metabolism. Carboxyl esterases found in the stomach, liver, and blood are responsible for this initial hydrolytic cleavage. This enzymatic action breaks the ester bond, releasing allyl alcohol and octanoic acid. The rate of this hydrolysis is a critical determinant of the subsequent toxicity, as the hepatotoxicity of various allyl esters has been shown to correlate with the speed at which they are converted to allyl alcohol. For instance, allyl hexanoate is hydrolyzed rapidly by simulated pancreatic juice, preparations of small intestinal mucosa, and liver homogenates.

Oxidation of Allyl Alcohol to Acrolein: Role of Alcohol Dehydrogenase (ADH)

The allyl alcohol liberated from the hydrolysis of this compound is a protoxicant that is further metabolized to a more reactive and toxic compound. This conversion is primarily mediated by the enzyme alcohol dehydrogenase (ADH), which oxidizes allyl alcohol to acrolein, a highly reactive α,β-unsaturated aldehyde. This metabolic step is crucial for the manifestation of toxicity, as the inhibition of ADH has been shown to prevent the toxic effects of allyl alcohol. The transformation occurs in the presence of NAD+ and is a key step in the toxification pathway.

Further Metabolism of Acrolein (e.g., Glutathione (B108866) Conjugation, Aldehyde Dehydrogenase Oxidation)

Acrolein, being a highly electrophilic molecule, is a primary mediator of the toxicity associated with this compound. The detoxification of acrolein in the body proceeds through two main pathways. The principal route for its elimination is conjugation with glutathione (GSH). nih.govnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs), forms a more water-soluble and less toxic mercapturic acid derivative that can be excreted in the urine. nih.govnih.gov

Alternatively, acrolein can be oxidized to acrylic acid by aldehyde dehydrogenase (ALDH) isozymes found in the mitochondrial and cytosolic fractions of liver cells. nih.govnih.gov This pathway also serves as a detoxification mechanism, converting the reactive aldehyde into a less harmful carboxylic acid. The efficiency of these detoxification pathways is critical in mitigating the toxic effects of acrolein. Inhibition of ALDH, for example, has been shown to enhance the hepatotoxicity of allyl alcohol, underscoring the importance of this metabolic route in inactivating acrolein. nih.gov

Metabolic Fate of Octanoic Acid Moiety (e.g., Coenzyme A Thioesters and Beta-Oxidation)

The octanoic acid released from the hydrolysis of this compound is a medium-chain fatty acid (MCFA) that enters standard metabolic pathways for fatty acids. Unlike long-chain fatty acids, MCFAs are transported directly to the liver via the portal vein. nih.gov In the liver, octanoic acid is activated within the mitochondria by its conversion to a coenzyme A (CoA) thioester, octanoyl-CoA. nih.govtandfonline.com This activation is a prerequisite for its further metabolism.

Once converted to octanoyl-CoA, the molecule undergoes β-oxidation. nih.govtandfonline.comnih.gov This is a cyclical enzymatic process that sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA. nih.gov The acetyl-CoA generated can then enter the citric acid cycle for the production of ATP, providing a source of energy for the cell. nih.gov

Cellular and Organ-Specific Toxicological Mechanisms

The hepatotoxicity of this compound is a direct consequence of the formation of acrolein. This highly reactive aldehyde can cause significant damage to liver cells through various mechanisms.

Acrolein-Mediated Hepatotoxicity Mechanisms (e.g., GSH Depletion, Oxidative Stress, Lipid Peroxidation, Macromolecular Adduct Formation)

The primary mechanism of acrolein-induced hepatotoxicity is the depletion of intracellular glutathione (GSH). nih.govnih.gov Acrolein readily reacts with the sulfhydryl group of GSH, leading to a rapid and dramatic decrease in the cellular levels of this critical antioxidant. nih.gov The loss of GSH compromises the cell's ability to defend against reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov

This oxidative stress, in turn, can lead to lipid peroxidation, a process where free radicals attack polyunsaturated fatty acids in cell membranes, causing membrane damage. nih.govtandfonline.com Studies have shown a massive increase in lipid peroxidation following exposure to allyl alcohol, which is metabolized to acrolein. nih.gov

Interactive Data Tables

Metabolic Pathway of this compound
Metabolic StepSubstrateKey Enzyme(s)Product(s)Significance
HydrolysisThis compoundCarboxyl esterasesAllyl alcohol, Octanoic acidInitiates the release of the protoxicant and the fatty acid.
OxidationAllyl alcoholAlcohol Dehydrogenase (ADH)AcroleinFormation of the primary toxic metabolite.
DetoxificationAcroleinGlutathione-S-transferases (GSTs), Aldehyde Dehydrogenase (ALDH)Mercapturic acid derivatives, Acrylic acidElimination of the toxic metabolite.
Fatty Acid ActivationOctanoic acidAcyl-CoA synthetaseOctanoyl-CoAPreparation for energy production.
Beta-OxidationOctanoyl-CoAβ-oxidation enzymesAcetyl-CoAEnergy production.
Mechanisms of Acrolein-Mediated Hepatotoxicity
MechanismDescriptionCellular Consequence
GSH DepletionAcrolein conjugates with glutathione, rapidly reducing its intracellular concentration.Increased susceptibility to oxidative stress. nih.gov
Oxidative StressAn imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them.Damage to cellular components, including lipids, proteins, and DNA. nih.gov
Lipid PeroxidationDegradation of lipids in cell membranes by free radicals.Loss of membrane integrity and cell damage. nih.gov
Macromolecular Adduct FormationCovalent binding of acrolein to proteins and DNA.Impaired protein function and potential for mutations.

Systemic vs. Localized Toxic Responses (e.g., Liver and Forestomach Effects)

The toxic effects of allyl compounds, mediated by the metabolite acrolein, can manifest as both systemic and localized responses. The liver is a primary target for localized toxicity due to its central role in metabolizing foreign substances. medscape.com Following administration of allyl alcohol, the liver experiences a rapid and near-total depletion of glutathione, a crucial antioxidant. This depletion is followed by significant lipid peroxidation, indicating oxidative stress and damage to cellular membranes. medscape.com

While specific studies on the forestomach effects of this compound are limited, the reactivity of acrolein suggests a potential for localized irritation and damage to tissues at the site of first contact or high concentration, such as the upper gastrointestinal tract after oral exposure. The manifestation of toxicity is biphasic, often beginning with central nervous system (CNS) excitation and progressing to CNS depression. medscape.com However, the most severe effects are typically localized in the liver, where the metabolic activation to acrolein is most pronounced.

Epigenetic Modulations Induced by Allyl Alcohol/Acrolein

Recent research has revealed that the toxicity of allyl alcohol and its metabolite acrolein extends to the epigenetic level. nih.govacs.org Epigenetic modifications are changes that alter gene activity without changing the underlying DNA sequence. Studies using budding yeast as a model organism have demonstrated that exposure to allyl alcohol/acrolein can induce such changes. nih.govresearchgate.net The mechanism of this epigenetic toxicity is mediated through histone tails and various chromatin modifiers. nih.govresearchgate.net Histones are proteins that package DNA into a compact structure, and modifications to their "tails" can either loosen or tighten this packaging, thereby activating or repressing gene expression. Exposure to acrolein has been shown to enhance transcriptionally permissive histone modifications, such as H3K9Ac (acetylation of lysine (B10760008) 9 on histone H3), which can lead to the upregulation of specific genes involved in cellular stress and apoptosis. nih.govresearchgate.net This epigenetic basis for toxicity represents a novel mechanism by which these compounds exert their detrimental effects on cells. nih.govresearchgate.net

Identification of Novel Molecular Targets via Genetic Screening

To better understand the cellular pathways affected by allyl alcohol and acrolein, scientists have employed genetic screening techniques. nih.govacs.org This unbiased, phenotype-first approach allows for the analysis of entire genomes to identify genes and pathways that are critical for tolerance or sensitivity to a specific toxicant. researchgate.net Through such screens using a yeast model, novel molecular targets of allyl alcohol/acrolein toxicity have been identified. nih.govresearchgate.net These targets belong to several key cellular processes, including:

Oxidative Stress Response: Pathways that protect the cell from damage by reactive oxygen species.

DNA Damage Repair: Mechanisms that identify and correct damage to DNA molecules. researchgate.net

Iron Homeostasis: Processes that regulate the uptake, storage, and use of iron. nih.govresearchgate.net

Cell Wall Integrity: Pathways that maintain the structural integrity of the cell wall. nih.govresearchgate.net

The identification of these targets helps to build a more comprehensive picture of the molecular mechanisms underlying allyl alcohol/acrolein cytotoxicity and can facilitate the prediction of biomarkers for toxicity assessment. nih.govacs.org

Table 1: Novel Molecular Targets of Allyl Alcohol/Acrolein Identified via Genetic Screening

Cellular Process Description Reference
Oxidative Stress Pathways mitigating damage from reactive oxygen species. nih.govresearchgate.net
DNA Damage Repair Mechanisms for correcting DNA lesions. nih.govresearchgate.net
Iron Homeostasis Regulation of cellular iron levels. nih.govresearchgate.net
Cell Wall Integrity Maintenance of the structural barrier of the cell. nih.govresearchgate.net

Ecotoxicological Mechanisms and Biological Interactions

Beyond its toxicological profile in mammalian systems, this compound interacts with other organisms in the environment, exhibiting properties that are relevant to pest control and microbial metabolism.

Insecticidal Action Mechanisms (e.g., Ovicidal and Larvicidal Effects, Repellent Properties)

This compound is one of several aliphatic allyl esters that have been investigated for their effects on insects. nih.gov Research has demonstrated that these compounds can exert cytotoxic and insecticidal effects. researchgate.net

Larvicidal Effects: Studies on various insect cell lines have shown that allyl esters, including this compound, are cytotoxic. nih.govresearchgate.net Midgut cells appear to be particularly sensitive, suggesting the insect midgut is a primary target tissue following ingestion. nih.gov This cytotoxicity translates to larvicidal activity, where ingestion of the compound leads to mortality in the larval stages of insects like Spodoptera littoralis. nih.govresearchgate.net

Ovicidal Effects: Allyl esters of fatty acids have demonstrated significant ovicidal (egg-killing) activity against pests such as the codling moth, Cydia pomonella. nih.gov Studies have shown that these compounds can cause 100% mortality of insect eggs at certain concentrations. nih.gov There appears to be an inverse relationship between the length of the fatty acid chain and the ovicidal activity, with shorter chains sometimes showing greater potency. nih.gov This effect is not believed to be related to insect growth regulation (IGR) but may be due to a more direct toxic or suffocating action on the egg. cabidigitallibrary.org

Repellent Properties: Allyl esters have also been evaluated for their ability to repel insects. researchgate.net While some allyl esters show no repellent effect against certain species like the pea aphid Acyrthosiphon pisum, others, including this compound, exhibit moderate to high repellence against pests like the red flour beetle, Tribolium castaneum. researchgate.net This repellent action presents a potential role for these compounds in integrated pest management strategies. researchgate.net

Table 2: Ecotoxicological Effects of Allyl Esters on Various Insect Species

Effect Type Target Species Compound(s) Findings Reference
Larvicidal Spodoptera littoralis Allyl Esters Cytotoxicity observed in midgut cells, leading to larval mortality. nih.govresearchgate.net
Ovicidal Cydia pomonella Allyl Esters of Fatty Acids Showed concentration-dependent mortality of eggs. nih.gov
Repellent Tribolium castaneum This compound Demonstrated moderate to high repellence effects. researchgate.net
Non-Repellent Acyrthosiphon pisum This compound No significant repellent effects were observed. researchgate.net

Interactions with Microorganisms and Biotransformation Pathways

Microbial biotransformation is the process by which microorganisms carry out chemical modifications on organic compounds. researchgate.netmedcraveonline.com This process is a key part of how complex molecules are broken down and recycled in the environment. Microorganisms like bacteria and fungi produce a vast array of enzymes that can catalyze reactions such as oxidation, reduction, and hydrolysis. researchgate.net

For an ester like this compound, a primary biotransformation pathway would involve hydrolysis, catalyzed by microbial esterase enzymes. This reaction would cleave the ester bond, breaking the molecule down into its constituent parts: allyl alcohol and octanoic acid. These smaller, more polar molecules can then be more readily assimilated and utilized by microorganisms as carbon and energy sources, entering into central metabolic pathways. nih.gov The ability of microbial communities to perform such transformations is crucial for the environmental degradation of xenobiotic compounds and is a field of active research for applications in green chemistry and bioremediation. medcraveonline.comnih.gov

Computational Chemistry and Modeling Studies

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are instrumental in detailing the energetic and structural changes that occur during a chemical reaction. For reactions involving allyl octanoate (B1194180), these calculations can map out the entire reaction pathway, identifying key intermediates and transition states.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to understand the mechanisms of reactions involving allylic compounds. For instance, in studies of rhodium-catalyzed allylic alkylation, DFT calculations have been employed to explore potential reaction pathways. researchgate.net

One area of focus has been the elucidation of transition states in allylic alkylation reactions. Research on dirhodium tetracarboxylate catalysts has shown that the presence of an external ligand, such as Xantphos, can enable unique reactivity. researchgate.net In these systems, computational studies have attempted to locate the transition states for both SN2'-like and reductive elimination pathways. researchgate.net Although locating these transition states proved challenging, indicating a nearly barrierless process in some cases, DFT was crucial in modeling the potential energy surface. researchgate.netresearchgate.net For a simplified system, using acetate (B1210297) in place of octanoate, a relaxed energy scan did not reveal a saddle point, further suggesting a very low energy barrier for the SN2'-like pathway. researchgate.netresearchgate.net These computational models are essential for understanding how the catalyst, ligands, and substrates interact to facilitate the reaction. chemrxiv.org

Analyzing the complete energy landscape of a catalytic cycle provides a comprehensive view of the reaction's feasibility and the relative energies of intermediates and transition states. For catalytic reactions involving allyl octanoate, such as those promoted by dirhodium catalysts, understanding the energy landscape is key to explaining the observed reactivity and selectivity. chemrxiv.org

Computational studies have revealed that the modification of a dirhodium catalyst structure by a ligand like Xantphos is critical for the subsequent allylic alkylation. researchgate.net The dissociation of an octanoate bridge, driven by the ligation of the external ligand, allows for the oxidative addition of the rhodium(II) catalyst, forming a dirhodium-η¹-allyl species. researchgate.netchemrxiv.org DFT calculations can map the free energy profile of these steps, providing insight into the thermodynamics and kinetics of the catalytic cycle. This includes modeling the formation of the catalyst-substrate complex, the oxidative addition step, and the final nucleophilic attack that leads to the product. chemrxiv.org These analyses help to rationalize the role of each component in the catalytic system and can guide the design of more efficient catalysts. chemrxiv.org

In Silico Approaches for Predicting Reactivity and Biological Activity

In silico methods are increasingly used to predict the chemical and biological properties of compounds, reducing the need for extensive experimental testing. These approaches are particularly valuable for assessing the potential toxicity and reactivity of chemicals like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physical properties. researchgate.net These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activities or properties.

For esters, including allylic esters, QSAR/QSPR models have been developed to predict various endpoints, such as aquatic toxicity. researchgate.net For a dataset of aliphatic esters, a QSAR model was developed to predict the acute aquatic toxicity towards Tetrahymena pyriformis. researchgate.net Although this compound was not in the specific dataset used for this particular model, the study included other allyl esters like allyl heptanoate (B1214049) and allyl hexanoate (B1226103), demonstrating the applicability of the approach to this class of compounds. researchgate.netresearchgate.net Such models can be used to estimate the reactivity and potential environmental impact of this compound based on its structural features.

Table 1: Example of Aliphatic Esters Used in a QSAR Study for Aquatic Toxicity Prediction

CompoundExperimental Toxicity (log 1/IGC50)
Allyl heptanoate0.7282
Allyl hexanoate0.2128
Methyl octanoate0.5358
Methyl nonanoate (B1231133)1.0419
This table is illustrative and based on data from a study on a series of aliphatic esters. researchgate.netresearchgate.net

Read-across is a non-testing method used in toxicology to predict the properties of a substance by using data from structurally similar chemicals. researchgate.netoecd.org For this compound, this approach has been used to assess its potential for hepatotoxicity (liver toxicity). researchgate.net

The underlying hypothesis for the read-across assessment of allyl esters is that they are metabolized (hydrolyzed) in the body to form allyl alcohol. researchgate.netoecd.org Allyl alcohol is then oxidized in the liver to acrolein, a reactive metabolite known to cause hepatotoxicity. researchgate.netoecd.org this compound falls into a subcategory of allyl esters with a saturated straight alkyl carboxylic acid moiety. researchgate.net It is predicted that these esters have a similar rate of hydrolysis to other members of this subcategory, such as allyl acetate, allyl hexanoate, and allyl heptanoate, for which experimental toxicity data are available. researchgate.net Based on this similarity, the toxicity profile of this compound can be inferred from the data of the tested analogues. researchgate.net This approach is a key component of chemical risk assessment, allowing for the evaluation of data-poor chemicals by leveraging information from well-studied ones. oecd.orgindustrialchemicals.gov.au

Table 2: Subcategorization of Allyl Esters for Read-Across Toxicity Assessment

SubcategoryDefining CharacteristicExample CompoundsPredicted Property
1Allyl esters with a saturated straight alkyl carboxylic acid moietyAllyl acetate, Allyl hexanoate, this compound (untested)Similar rate of ester hydrolysis and hepatotoxicity potential. researchgate.net
2Allyl esters with other alkyl or aromatic carboxylic acid moieties-Unclear match between structural complexity and hydrolysis rate. researchgate.net
This table is based on a category approach for predicting the hepatotoxicity of allyl esters. researchgate.net

Chirality is a key aspect in the synthesis of many pharmaceuticals and fine chemicals. Computational studies can provide detailed insights into the mechanisms of chirality transfer in asymmetric reactions. While specific studies focusing solely on chirality transfer mechanisms involving this compound are not prevalent, the principles can be understood from research on similar allylic systems.

Environmental Dynamics and Fate Research

Biodegradation Pathways in Environmental Compartments

Biodegradation is a primary route for the environmental breakdown of allyl octanoate (B1194180). The process is largely dependent on the presence of competent microorganisms in various environmental settings.

In aerobic environments such as surface waters and topsoil, the principal biodegradation pathway for allyl octanoate is initiated by enzymatic hydrolysis. oecd.orgindustrialchemicals.gov.au This reaction cleaves the ester bond, a process common to aliphatic esters. While specific studies on this compound in environmental media are not extensively detailed, data from structural analogues suggest a predictable pattern. For instance, studies on similar allyl esters in rat pancreatic preparations showed that increasing the carbon chain length from hexanoate (B1226103) to octanoate did not significantly reduce the rate of enzymatic hydrolysis. industrialchemicals.gov.au

This initial hydrolytic step is considered the rate-limiting factor in its complete degradation. The process is facilitated by a wide range of microorganisms that produce esterase enzymes. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the potential for aerobic biodegradation. cefic-lri.orgdiva-portal.org These include ready biodegradability tests (e.g., OECD 301 series) and simulation tests that mimic specific environmental conditions, like the OECD 309 test for surface water. diva-portal.org A positive result in a ready biodegradability test generally indicates that the substance will be rapidly and ultimately biodegraded in most aerobic environments. cefic-lri.org

The aerobic biodegradation of this compound yields two primary transformation products: allyl alcohol and octanoic acid. industrialchemicals.gov.auindustrialchemicals.gov.au

Octanoic Acid : As a saturated fatty acid, octanoic acid is expected to be readily metabolized by microorganisms. It can enter the well-established fatty acid β-oxidation pathway, where it is broken down into smaller units to produce energy, carbon dioxide, and water. industrialchemicals.gov.au

Environmental Persistence Assessment Methodologies

Assessing the environmental persistence of chemicals like this compound involves a combination of laboratory testing, modeling, and comparative analysis.

Standardized Biodegradation Tests : A tiered approach is often used, starting with stringent screening tests for "ready biodegradability" (e.g., OECD 301). cefic-lri.org If a chemical fails these tests, more complex "inherent biodegradability" or environmental simulation tests (e.g., OECD 308, 309) are conducted, which use environmentally relevant conditions and microbial populations. cefic-lri.orgdiva-portal.org

Property Estimation Models : Computer models like the Estimation Program Interface Suite (EPISuite) are used to predict physicochemical properties and degradation half-lives when experimental data are unavailable. acs.org These models estimate properties like the octanol-water partition coefficient (Kow) and degradation rates from reactions with hydroxyl radicals. acs.org

Read-Across Approach : In the absence of specific data, a "read-across" approach is often employed. This involves using data from structurally similar chemicals to predict the properties and behavior of the target substance. researchgate.net The assessment of this compound often relies on data from other allyl esters, such as allyl acetate (B1210297) and allyl hexanoate. industrialchemicals.gov.auindustrialchemicals.gov.au

Table 2: Methodologies for Environmental Persistence Assessment

MethodologyDescriptionApplication Example
Ready Biodegradability Tests Screening tests under stringent conditions to assess potential for rapid and ultimate biodegradation.OECD 301 series to determine if this compound mineralizes quickly. cefic-lri.org
Simulation Tests Lab tests that simulate degradation in specific environmental compartments (water, soil, sediment).OECD 309 to measure the biodegradation rate of this compound in surface water. diva-portal.org
In Silico Models (e.g., EPISuite) Estimation of physicochemical properties and degradation half-lives using computational models.Predicting the atmospheric half-life of this compound via reaction with OH radicals. acs.org
Read-Across Using data from structurally similar chemicals to fill data gaps.Applying toxicity and degradation data from allyl acetate to assess this compound. industrialchemicals.gov.auresearchgate.net
Joint Persistence (JP) Evaluation A metric that combines the persistence of the parent chemical with its transformation products.Assessing the combined environmental residence time of this compound, allyl alcohol, and acrolein. acs.org

Advanced Chemical Applications and Functional Material Development

Integration into Functional Polymer Systems for Biomedical Applications

The presence of the allyl functional group is pivotal for integrating molecules like allyl octanoate (B1194180) into polymers designed for biomedical uses. These polymers serve as scaffolds for tissue regeneration and as vehicles for controlled drug delivery, with their properties fine-tuned through precise chemical modifications. mdpi.comdiva-portal.orgnih.gov Allyl-terminated polymers are a unique class that allows for the introduction of diverse architectures and functionalities through various chemical reactions. nih.govnih.govacs.org

Synthesis of Allyl-Functionalized Polymers (e.g., Polyesters, Polyamides, Polycarbonates)

The creation of polymers with pendant allyl groups is a foundational step in developing functional biomaterials. The allyl moiety, which can be introduced by monomers like allyl octanoate or similar structures, provides a reactive handle for subsequent modifications without altering the polymer backbone. Several polymerization techniques are employed to synthesize these versatile macromolecules.

Polyesters: Allyl-functionalized polyesters are commonly synthesized via Ring-Opening Polymerization (ROP). For instance, the copolymerization of ε-caprolactone with allyl-containing monomers like α-allyl-valerolactone or ε-allyl-ε-caprolactone yields polyesters with pendant allyl groups. nih.gov These reactions can be catalyzed by metal compounds, such as stannous(II) trifluoromethane (B1200692) sulfonate, or organocatalysts. nih.gov Another approach involves using allyl glycidyl (B131873) ether (AGE) as a comonomer with lactide (LA) in ROP to produce poly(allyl glycidyl ether-co-lactide) (AL) copolymers. nih.gov

Polyamides: The synthesis of allyl-functionalized polyamides can be achieved through the anionic ring-opening copolymerization of lactams. For example, ε-caprolactam can be copolymerized with an allyl-functionalized lactam, such as 3-(3-propenyl)-2-azepanone, to incorporate pendant allyl groups into the polyamide-6 backbone. acs.orgresearchgate.net This method allows for the integration of up to 11 mol % of the functional monomer, creating novel polyamides with molecular weights ranging from 27 to 72 kDa. acs.org

Polycarbonates: Allyl-functionalized polycarbonates are synthesized by the ROP of functionalized cyclic carbonate monomers. A key monomer in this process is 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC), which can be polymerized to create polycarbonates with pendant allyl groups ready for further functionalization. nih.gov

Table 1: Synthesis Methods for Allyl-Functionalized Polymers

Polymer TypeSynthesis MethodKey MonomersCatalyst/Initiator Examples
Polyesters Ring-Opening Polymerization (ROP)ε-caprolactone, α-allyl-valerolactone, Lactide, Allyl Glycidyl Ether (AGE)Stannous(II) trifluoromethane sulfonate, Mg(BHT)₂(THF)₂
Polyamides Anionic Ring-Opening Copolymerizationε-caprolactam, 3-(3-propenyl)-2-azepanoneNot specified
Polycarbonates Ring-Opening Polymerization (ROP)5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC)Not specified

Post-Synthesis Functionalization Strategies (e.g., Thiol-Ene Chemistry)

The pendant allyl groups on these polymers are ideal sites for post-synthesis modification, with the thiol-ene "click" reaction being a particularly powerful and widely used strategy. nih.govrsc.org This reaction involves the radical-mediated addition of a thiol (R-SH) across the allyl double bond (C=C), forming a stable thioether linkage.

The key advantages of thiol-ene chemistry include:

High Efficiency and Yield: The reaction proceeds rapidly and often to completion, resulting in high yields. rsc.org

Mild Reaction Conditions: It can be initiated by UV light, often without the need for a photoinitiator, or by thermal methods at moderate temperatures. rsc.org

Orthogonality and Specificity: The reaction is highly specific to the thiol and ene groups, leaving other functional groups within the polymer or the modifying molecule intact. rsc.org

Versatility: A vast library of thiol-containing molecules can be used to introduce a wide range of functionalities, including hydrophilic poly(ethylene glycol) (PEG) chains, pH-sensitive carboxylic acids (e.g., thioglycolic acid), or bioactive peptides containing cysteine residues. nih.govrsc.org

For example, allyl-functionalized polyesters have been modified with 2-mercaptoethanol (B42355) to introduce hydroxyl groups, or with N-acetyl-L-cysteine to attach pH-sensitive functionalities. nih.gov Similarly, pendant allyl groups on polyamides provide a pathway for creating cross-linked polyamide films and gels through photoinitiated thiol-ene reactions. acs.org This modularity allows for the precise tuning of the polymer's physical and chemical properties for specific biomedical applications. rsc.org

Chemical Modalities for Controlled Drug Delivery Systems

Allyl-functionalized polymers, after modification via thiol-ene chemistry, are highly suitable for creating advanced drug delivery systems. The chemical versatility allows for the design of materials that can encapsulate therapeutic agents and release them in a controlled manner.

One primary application is the formation of hydrogels. By reacting multi-arm allyl-functionalized polymers with multifunctional thiol crosslinkers, three-dimensional polymer networks can be formed. diva-portal.orgnih.gov These hydrogels can physically entrap drug molecules, such as the anticancer drug paclitaxel, during the crosslinking process. nih.gov The release of the drug is then governed by diffusion through the hydrogel mesh and by the degradation of the polymer network, which can be designed to be hydrolytically or enzymatically cleavable. diva-portal.orgnih.gov

Furthermore, specific chemical functionalities can be introduced to create "smart" delivery systems that respond to environmental stimuli. nih.gov For instance, the post-synthesis functionalization of an allyl-functionalized copolymer with thioglycolic acid or N-acetyl-L-cysteine introduces carboxylic acid groups. nih.gov In acidic environments, such as those found in tumor tissues or intracellular compartments, these groups become protonated, altering the polymer's hydrophilicity and triggering the release of the encapsulated drug. nih.gov Micelles formed from dopa and allyl-functional triblock copolymers have also been evaluated as vehicles for delivering the cancer drug doxorubicin. diva-portal.org

Application in Tissue Engineering Scaffolds and Antimicrobial Coatings (Chemical Aspects)

The ability to control the chemical and physical properties of allyl-functionalized polymers makes them excellent candidates for tissue engineering and antimicrobial surfaces.

Tissue Engineering Scaffolds: For tissue engineering, a scaffold must provide mechanical support and present appropriate chemical cues to encourage cell adhesion, proliferation, and differentiation. Allyl-functionalized polymers can be cross-linked via thiol-ene reactions to form hydrogels with tunable stiffness and degradation rates, mimicking the natural extracellular matrix. diva-portal.orgmdpi.com The surface of these scaffolds can be functionalized by attaching cell-adhesive peptides (e.g., those containing the RGD sequence) via a cysteine residue, thereby promoting specific cell interactions. The porous structure of these hydrogels, which can be controlled during synthesis, is crucial for nutrient transport and waste removal. mdpi.com

Antimicrobial Coatings: To combat device-associated infections, surfaces can be coated with polymers that either prevent bacterial adhesion (antifouling) or actively kill bacteria (bactericidal). Allyl-functionalized polymers are ideal for this purpose. For example, allyl glycidyl ether monomers can be used to create a polymer coating on a surface like steel via plasma polymerization. mdpi.com Subsequently, antimicrobial peptides, such as nisin, can be covalently attached to the surface via their thiol-containing cysteine residues through thiol-ene chemistry. mdpi.com Another strategy involves creating block copolymers, such as an allyl-terminated polyethylene (B3416737) glycol-polyhexamethylene guanidine (B92328) (APEG-PHMG), which combines an antimicrobial segment (PHMG) with an antifouling segment (PEG) and a surface-tethering allyl group. nih.gov

Table 2: Biomedical Applications of Allyl-Functionalized Polymers

ApplicationChemical StrategyExample
Controlled Drug Delivery Hydrogel formation via thiol-ene crosslinking for drug encapsulation.Paclitaxel encapsulated in allyl-functionalized polycarbonate hydrogels. nih.gov
Stimuli-Responsive Release Functionalization with pH-sensitive groups (e.g., carboxylic acids).Attachment of N-acetyl-L-cysteine to trigger release in acidic environments. nih.gov
Tissue Engineering Formation of biodegradable hydrogel scaffolds with tunable mechanics.Cross-linked polysaccharide carbamate (B1207046) hydrogels for 3D printing. mdpi.com
Antimicrobial Coatings Covalent attachment of antimicrobial peptides to polymer-coated surfaces.Nisin immobilization on steel surfaces pre-coated with allyl glycidyl ether polymer. mdpi.com

Role in Flavor and Fragrance Chemical Engineering

While widely recognized for its fruity-pineapple aroma, the true potential of this compound in flavor engineering lies in the reactivity of its allyl group. This moiety can act as a precursor for generating complex and potent flavor compounds, particularly those containing sulfur, which are responsible for the characteristic notes of many cooked and savory foods.

Chemical Transformations for Enhanced Flavor Compound Generation (e.g., Sulfur-Containing Compounds with L-Cystine)

The reaction between the allyl group of an ester like this compound and the thiol group of the amino acid L-cysteine is a key transformation for creating savory flavor precursors. tandfonline.com This reaction is analogous to the biosynthesis of flavor precursors in plants like garlic. oregonstate.edunih.gov

The nucleophilic thiol group of L-cysteine can add to the electrophilic allyl group, forming S-allyl-L-cysteine (SAC) . tandfonline.comhmdb.ca This compound itself is a flavor precursor and is found naturally in garlic. oregonstate.edu Once formed, SAC can undergo a series of subsequent reactions, either thermally during cooking or enzymatically, to generate a cascade of highly potent, volatile sulfur compounds.

Key transformations of S-allyl-L-cysteine include:

Enzymatic Conversion: In the presence of the enzyme alliinase (a C-S lyase), SAC can be oxidized to S-allyl-L-cysteine sulfoxide (B87167) (alliin), which then rapidly breaks down into allicin (B1665233). Allicin is the compound responsible for the sharp, pungent aroma of freshly crushed garlic. oregonstate.edunih.gov

Thermal Degradation: During heating, allicin and other S-allyl compounds are unstable and decompose into a variety of other volatile sulfur molecules. oregonstate.edu These include diallyl disulfide (DADS), diallyl trisulfide (DATS), and diallyl sulfide (B99878) (DAS), which contribute to the cooked garlic and savory aroma profile. oregonstate.edu

Maillard Reactions: In the presence of reducing sugars, S-allyl-L-cysteine and its breakdown products can participate in Maillard reactions. This leads to the formation of complex heterocyclic sulfur compounds, such as thiazoles, thiazolines, and thiophenes, which possess roasted, meaty, and nutty flavor notes. ntou.edu.twmsu.eduimreblank.ch For instance, the reaction of cysteine with ribose is known to produce key meat aroma compounds like 2-methyl-3-furanthiol. ntou.edu.tw

By using this compound as a starting material to react with L-cysteine, flavor chemists can generate a controlled set of these desirable savory and meaty flavor precursors, which can then be used to build complex flavor profiles for a wide range of food products.

Table 3: Key Sulfur-Containing Flavor Compounds Derived from Allyl Precursors

Compound NameChemical FormulaTypical Aroma DescriptionFormation Pathway
S-Allyl-L-cysteine (SAC) C₆H₁₁NO₂SFlavor precursorReaction of allyl group with L-cysteine. tandfonline.comhmdb.ca
Allicin C₆H₁₀OS₂Pungent, fresh garlicEnzymatic breakdown of S-allyl-L-cysteine sulfoxide. oregonstate.edunih.gov
Diallyl Disulfide (DADS) C₆H₁₀S₂Cooked garlic, savoryThermal degradation of allicin. oregonstate.edu
2-Methyl-3-furanthiol C₅H₆OSMeaty, roastedMaillard reaction involving cysteine. ntou.edu.tw
2-Acetylthiazole C₅H₅NSRoasted, nutty, popcorn-likeMaillard reaction involving cysteine. ntou.edu.tw

Mechanistic Studies on Volatile Compound Formation in Biotransformation Processes

The formation of volatile compounds from this compound during biotransformation processes, such as microbial fermentation, is a complex, multi-step procedure primarily driven by enzymatic activity. The specific volatile profile generated depends on the microorganisms used (e.g., yeasts, bacteria) and the metabolic pathways they employ. mdpi.com

The initial and most critical step is the enzymatic hydrolysis of the ester bond in this compound. Microorganisms produce extracellular or intracellular lipases and esterases that catalyze this reaction, breaking down this compound into its constituent parts: allyl alcohol and octanoic acid.

Once liberated, these precursor molecules are further metabolized through various enzymatic reactions, leading to a diverse array of volatile compounds. Allyl alcohol can undergo oxidation by alcohol dehydrogenases to form acrolein (an α,β-unsaturated aldehyde), or it can be a substrate in other reactions. Concurrently, octanoic acid can be converted into other volatile esters, ketones, and alcohols through pathways like β-oxidation and subsequent enzymatic reductions or esterifications. uniud.it

Table 1: Mechanistic Pathway of Volatile Compound Formation from this compound in Biotransformation

Step Precursor(s) Key Enzyme Class Intermediate/Final Product(s) Contribution to Volatile Profile
1. Hydrolysis This compound Esterase / Lipase (B570770) Allyl Alcohol, Octanoic Acid Release of primary precursors
2. Alcohol Metabolism Allyl Alcohol Alcohol Dehydrogenase Acrolein Pungent, acrid notes
3. Fatty Acid Metabolism Octanoic Acid Acyl-CoA Synthetase, β-oxidation enzymes Acetyl-CoA, other fatty acids Precursors for other volatiles
4. Carbonyl Reduction Aldehydes / Ketones Reductase / Dehydrogenase Secondary Alcohols Fruity, floral, solvent-like notes uniud.it
5. Esterification Alcohols, Acyl-CoA Alcohol Acyltransferase (AAT) New Volatile Esters Diverse fruity and floral aromas

Applications as Reactive Intermediates and Building Blocks in Chemical Synthesis

This compound serves as a valuable molecule in chemical synthesis due to its dual functionality: the reactive allyl group and the modifiable ester group. These features allow it to act as both a reactive intermediate and a versatile building block for creating more complex chemical structures. lumenlearning.com

In the formation of coatings from latex or polymer emulsions, a coalescing agent is often required to ensure the formation of a continuous, uniform film, particularly when the application temperature is below the polymer's minimum film formation temperature (MFFT). coatingsworld.com this compound can function as such an agent.

The mechanism involves several stages:

Dispersion and Diffusion : When added to a waterborne latex system, the sparingly water-soluble this compound preferentially partitions from the aqueous phase into the organic polymer droplets. It diffuses into the polymer particles, acting as a temporary plasticizer. coatingsworld.com

Lowering the Glass Transition Temperature (Tg) : By integrating into the polymer matrix, this compound increases the free volume between polymer chains. This disrupts the rigid polymer structure, effectively lowering its glass transition temperature (Tg). This softening of the polymer particles is crucial for film formation. coatingsworld.com

Particle Deformation and Coalescence : As the water evaporates from the system, the now-softened polymer particles are forced into close contact. The capillary forces exerted during the final stages of drying cause the particles to deform and fuse, merging into a continuous, cohesive, and clear film. Without the coalescing agent, the hard polymer spheres would not fuse properly, resulting in a brittle or cracked surface. coatingsworld.comgoogle.com

Evaporation : After the film has formed, the relatively volatile coalescing agent slowly migrates to the surface and evaporates. This allows the polymer film to regain its original hardness and durability over time.

Table 2: Stages of Film Formation with a Coalescing Agent

Stage Description Role of this compound
1. Evaporation of Water Water begins to evaporate, and polymer particles become concentrated. Dispersed within the polymer particles.
2. Particle Packing Particles come into close contact, forming a packed array. Softens the polymer particles by lowering their Tg. coatingsworld.com
3. Coalescence Capillary forces cause the softened particles to deform and fuse together. Enables the merging of particle boundaries to form a continuous film. coatingsworld.com
4. Film Maturation A solid, continuous film is formed. Gradually evaporates from the film, leading to increased hardness.

The chemical structure of this compound makes it an attractive starting material, or building block, for organic synthesis. thegoodscentscompany.com Its value lies in the presence of two distinct reactive sites: the carbon-carbon double bond of the allyl group and the carbonyl group of the ester. This dual reactivity allows for the selective modification of the molecule to create a wide range of derivatives. researchgate.net

The allyl group is particularly useful, as it can participate in a plethora of well-established chemical transformations. acs.org These include:

Addition Reactions : The double bond can undergo halogenation, epoxidation, or hydroformylation.

Metal-Catalyzed Reactions : It is an excellent substrate for reactions like palladium-catalyzed Tsuji-Trost allylic alkylation, which forms new carbon-carbon or carbon-heteroatom bonds. acs.org

Radical Reactions : The allylic position is susceptible to radical abstraction, enabling further functionalization. ic.ac.uk

The ester group can be readily hydrolyzed to yield allyl alcohol and octanoic acid or can undergo transesterification with other alcohols to produce different allyl esters or octanoate esters. This versatility allows chemists to use this compound as a scaffold to introduce both an eight-carbon chain and a reactive three-carbon allyl unit into a target molecule, facilitating the synthesis of complex structures, including bifunctional compounds. uniovi.es

Table 3: Reactivity of this compound as a Synthetic Building Block

Reactive Site Type of Reaction Potential Products/Intermediates
Allyl Group (C=C) Electrophilic Addition Dihaloalkanes, Halohydrins, Epoxides
Palladium-Catalyzed Alkylation Functionalized allylic compounds acs.org
Metathesis New olefinic compounds
Radical Addition Functionalized alkanes
Ester Group (C=O) Hydrolysis Allyl Alcohol, Octanoic Acid
Transesterification Different esters
Reduction Allyl Alcohol, 1-Octanol
Grignard Reaction Tertiary alcohols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl octanoate
Reactant of Route 2
Reactant of Route 2
Allyl octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.